![molecular formula C12H20O2 B14482248 Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]- CAS No. 68213-87-6](/img/structure/B14482248.png)
Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde is an organic compound characterized by its unique structure, which includes a dimethylocta-dienyl group attached to an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with acetaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde may involve large-scale batch or continuous processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high efficiency and cost-effectiveness. Common industrial methods include the use of fixed-bed reactors and distillation techniques for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interactions with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-dimethylocta-2,6-dienal: Similar structure but lacks the acetaldehyde moiety.
2-(3,7-dimethylocta-2,6-dienyl)phenol: Contains a phenol group instead of an acetaldehyde group.
Uniqueness
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
68213-87-6 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde |
InChI |
InChI=1S/C12H20O2/c1-11(2)5-4-6-12(3)7-9-14-10-8-13/h5,7-8H,4,6,9-10H2,1-3H3 |
InChI-Schlüssel |
LAUVMIDRJMQUQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCOCC=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


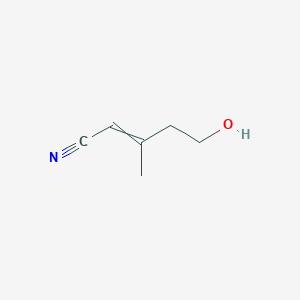
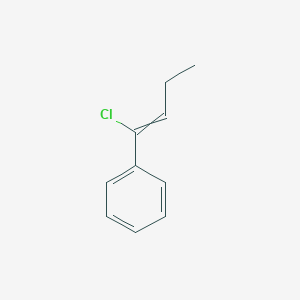


![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
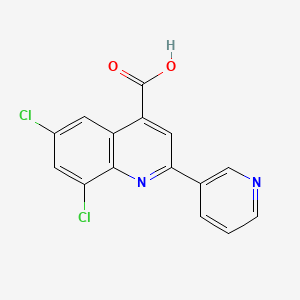
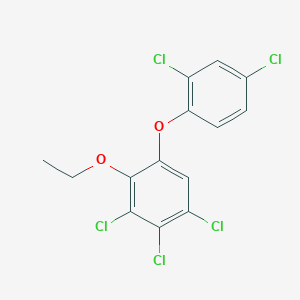
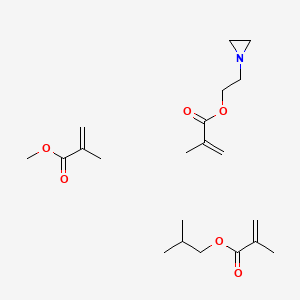
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
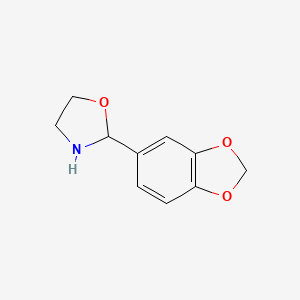
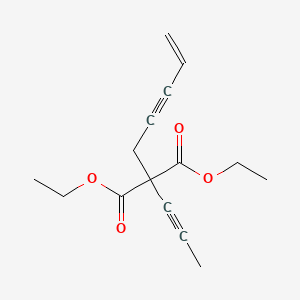
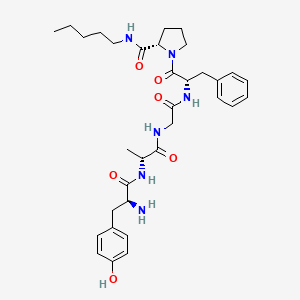
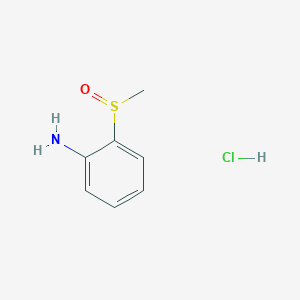
![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)
